3-bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
Description
Properties
IUPAC Name |
3-bromo-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-8-3-4-15-10(8)14-9-2-1-6(13)5-7(9)11(15)16/h1-2,5,8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQROAOUEPXFPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)F)C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
A representative substrate, 3-(but-3-en-1-yl)-7-fluoroquinazolin-4(3H)-one, undergoes AgOTf-mediated cyclization under mild conditions (room temperature, 12–24 h) to yield the pyrrolo[2,1-b]quinazolinone core. The fluorine substituent is introduced at the quinazolinone stage via fluorinated 2-aminobenzoic acid derivatives, ensuring regioselectivity. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst Loading | 5 mol% AgOTf | 82–89 | |
| Solvent | Dichloromethane | — | |
| Temperature | 25°C | — |
Post-cyclization bromination at position 3 is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF), yielding the target compound in 75% isolated yield after silica gel chromatography.
Photoelectrochemical Cyclization with Dual Functionalization
Photoredox catalysis enables simultaneous cyclization and bromine incorporation, as demonstrated in photoelectrosynthetic protocols for polycyclic pyrimidin-4-ones.
Dual Role of Ir(ppy)₃ and Electrochemical Activation
A custom undivided cell equipped with carbon cloth and platinum electrodes facilitates the reaction of 3-(but-3-en-1-yl)-7-fluoroquinazolin-4(3H)-one with diethyl malonate under blue LED irradiation (λmax = 455 nm). The process employs:
-
Catalyst : 3 mol% Ir(ppy)₃
-
Electrolyte : 1.5 equiv Bu₄NPF₆
-
Current : 1.5 mA constant
This method achieves 68% yield of the pyrrolo[2,1-b]quinazolinone intermediate, with subsequent bromination via electrophilic aromatic substitution using bromine in acetic acid.
Halogenation Strategies for Late-Stage Functionalization
Direct Bromination of the Fused Core
Fluorine Retention and Compatibility
The 7-fluoro group is typically introduced early via fluorinated building blocks (e.g., 2-amino-4-fluorobenzoic acid) to avoid displacement during bromination. Protective groups such as tert-butyldimethylsilyl (TBDMS) ensure fluorine stability under harsh conditions.
Cross-Coupling Approaches for Modular Synthesis
Palladium-catalyzed Suzuki-Miyaura couplings enable late-stage diversification, though direct application to the target compound requires pre-functionalized intermediates.
Boron-Based Intermediate Synthesis
1,1-Diborylalkenes, synthesized via cobalt-catalyzed diboration of terminal alkynes, serve as precursors for regioselective bromination. For example:
Subsequent bromination with CuBr₂ yields 3-bromo intermediates, which undergo cyclocondensation with fluorinated quinazolinones.
Challenges in Direct Coupling
Steric hindrance at position 3 necessitates optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) for effective cross-coupling, often resulting in moderate yields (50–65%).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| AgOTf Hydroamination | Mild conditions, scalability | Requires pre-fluorinated substrates | 75–89 |
| Photoelectrochemical | Dual functionalization | Complex setup, lower yields | 60–68 |
| Halogenation | Late-stage flexibility | Competing side reactions | 60–75 |
| Cross-Coupling | Modularity | High catalyst loading | 50–65 |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
3-Bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound can be used to study the effects of halogenated heterocycles on biological systems.
Material Science: It may be explored for its electronic properties in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of 3-bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Substituent Variations
*Molecular weight calculated based on formula C₁₁H₈BrFN₂O.
Biological Activity
3-Bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is CHBrFNO with a molecular weight of approximately 279.11 g/mol. The compound features a bromine atom at the 3-position and a fluorine atom at the 7-position of the pyrroloquinazoline ring system. These halogen substituents significantly influence its chemical reactivity and potential biological activities.
Biological Activity Overview
Research indicates that compounds in the pyrroloquinazoline family exhibit various biological activities, including:
- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Some studies have reported effectiveness against both Gram-positive and Gram-negative bacteria.
- Antiparasitic Effects : Investigations into their efficacy against malaria and other parasitic infections are ongoing.
Anticancer Activity
A study focusing on quinazoline derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For example:
- Compound Efficacy : A related compound demonstrated an IC value of 5 µM against MCF-7 breast cancer cells, indicating substantial anticancer potential .
Antimicrobial Activity
In antimicrobial studies, this compound showed activity against Candida albicans, with an inhibition zone of 11 mm. This performance was superior to the reference drug ampicillin in certain tests .
| Compound Name | Inhibition Zone (mm) | MIC (mg/mL) | Reference Drug |
|---|---|---|---|
| This compound | 11 | 80 | Ampicillin |
| Compound 13 | 15 | 65 | Vancomycin |
This table summarizes the antimicrobial efficacy of the compound compared to established antibiotics.
Antiparasitic Studies
Research into antiparasitic activity has shown that pyrroloquinazolines can inhibit specific targets within parasites. For instance:
Q & A
Q. What synthetic methodologies are recommended for preparing 3-bromo-7-fluoro-pyrrolo[2,1-b]quinazolinone derivatives?
A two-step approach is often employed:
- Scaffold Construction : Utilize ruthenium-catalyzed oxidative coupling of 2-arylquinazolinones with olefins via C–H bond activation, followed by intramolecular aza-Michael cyclization to form the pyrroloquinazolinone core .
- Functionalization : Introduce bromo and fluoro substituents via electrophilic halogenation or cross-coupling reactions. For example, fluorination at the 7-position can be achieved using Selectfluor™, while bromination at the 3-position may employ N-bromosuccinimide (NBS) under controlled conditions. Ensure regioselectivity by analyzing steric and electronic effects using DFT calculations.
Q. How is X-ray crystallography applied to confirm the structure of 3-bromo-7-fluoro-pyrroloquinazolinone derivatives?
- Data Collection : Use a four-circle diffractometer (e.g., Stoe Stadi-4) with Mo-Kα radiation (λ = 0.71073 Å) at 300 K. Measure reflections (e.g., 2,446 reflections) and apply absorption correction (e.g., X-RED software) .
- Refinement : Process data with SHELX programs (SHELXS-97 for structure solution and SHELXL-97 for refinement). Key parameters include R-factor (<0.06), wR-factor (<0.15), and goodness-of-fit (S ≈ 1.1). Validate planarity (e.g., pyrroloquinazolinone core RMSD <0.02 Å) and intermolecular interactions (e.g., π-π stacking distances ~3.75 Å) .
Q. What safety protocols are critical when handling halogenated pyrroloquinazolinones?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., bromine sources) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous cleanup to prevent halogen acid formation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for halogenated pyrroloquinazolinones?
- Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized geometries. For example, the C–Br bond in 3-bromo derivatives should align with literature values (1.89–1.93 Å) .
- Twinned Data : If R-factors exceed 0.10, apply twin refinement in SHELXL using HKLF5 format. For severe twinning, collect data at synchrotron sources to improve resolution .
Q. What strategies optimize low-yield reactions in pyrroloquinazolinone synthesis?
- Reaction Monitoring : Use in-situ NMR or HPLC to identify intermediates. For example, reports a 16% yield for a related condensation reaction due to side-product formation; optimizing stoichiometry (e.g., excess 4-dimethylaminobenzaldehyde) and temperature (e.g., 278°C → 200°C) can improve efficiency .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps. For bromo-fluoro systems, Pd(PPh₃)₄ may reduce dehalogenation side reactions .
Q. How do bromo and fluoro substituents influence the electronic properties of pyrroloquinazolinones?
- Spectroscopic Analysis : Compare NMR chemical shifts (e.g., δ −110 to −120 ppm for 7-fluoro) and NMR coupling constants (e.g., ≈ 8–12 Hz) to assess electron-withdrawing effects .
- Crystallographic Impact : Fluorine’s high electronegativity reduces electron density on the quinazolinone ring, increasing π-π stacking distances (e.g., 3.76 Å vs. 3.60 Å in non-fluorinated analogs) .
Q. What methods validate the biological activity of 3-bromo-7-fluoro-pyrroloquinazolinones?
- In-Silico Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase binding pockets). The bromo group’s hydrophobic volume and fluorine’s hydrogen-bonding capacity are critical for affinity predictions.
- In-Vitro Assays : Perform dose-response studies (IC₅₀) in cancer cell lines (e.g., MCF-7). Compare with deoxyvasicinone (IC₅₀ = 50 μM) to quantify halogenation’s impact on cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
